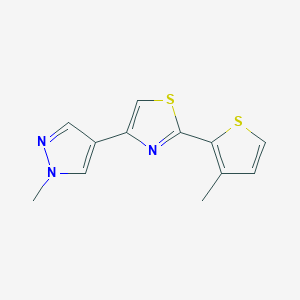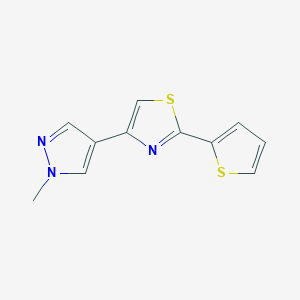
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide, also known as TAT2, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This sulfonamide compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide involves its binding to specific proteins and enzymes, including carbonic anhydrase IX and XI, which are overexpressed in many cancer cells. N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide inhibits the activity of these enzymes, leading to a decrease in intracellular pH and the induction of apoptosis. Additionally, N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide has been shown to inhibit the activity of histone deacetylases, which are involved in regulating gene expression and play a role in cancer development and progression.
Biochemical and Physiological Effects:
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of oxidative stress, and the modulation of immune responses. These effects are thought to contribute to its anti-cancer properties and may also have potential therapeutic applications in other disease states.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide is its specificity for certain enzymes and proteins, which reduces the risk of off-target effects. Additionally, N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development as a therapeutic agent. However, one limitation of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide is its relatively low solubility in aqueous solutions, which may pose challenges for its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide. One area of research could focus on optimizing its synthesis and purification methods to improve its yield and purity. Additionally, further studies could investigate the potential therapeutic applications of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide in other disease states beyond cancer, such as inflammatory disorders or infectious diseases. Finally, the development of novel drug delivery systems could help to overcome the solubility limitations of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide and improve its efficacy in vivo.
Conclusion:
In conclusion, N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide is a sulfonamide compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for further research. N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide represents a promising candidate for the development of novel therapeutic agents, particularly in the field of cancer research.
Synthesis Methods
The synthesis of N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide involves the reaction of 2-methyl-4-thiophen-3-ylpyrrolidine with chlorosulfonic acid, followed by treatment with trimethylamine. This process yields N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide as a white crystalline solid, which can be further purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide achieves this by targeting specific enzymes and proteins that are involved in cancer cell signaling pathways, leading to cell cycle arrest and apoptosis.
properties
IUPAC Name |
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S2/c1-9-6-11(10-4-5-16-8-10)7-13(9)17(14,15)12(2)3/h4-5,8-9,11H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCJLCWFWWKPEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1S(=O)(=O)N(C)C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-4-thiophen-3-ylpyrrolidine-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
![N-thiophen-3-ylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592788.png)
![2-Methyl-4-[[4-(1-methylpyrazol-4-yl)-1,3-thiazol-2-yl]methyl]-1,3-thiazole](/img/structure/B7592805.png)



![N-(4-methoxyphenyl)-5-[(5-methyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7592838.png)

![2-Methylsulfonyl-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine](/img/structure/B7592846.png)

![2-(1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizin-2-yl)-N-methylacetamide](/img/structure/B7592854.png)
![Cyclohexyl-(3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonan-7-yl)methanone](/img/structure/B7592858.png)
![N-[2-(1-cyclopropylethyl)pyrazol-3-yl]-2-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]acetamide](/img/structure/B7592866.png)